ethyl 4-[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine-1-carboxylate is a synthetic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a benzoyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine-1-carboxylate typically involves multiple steps. One common method involves the reaction of 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then esterified with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the benzoyl moiety can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Ethyl 4-[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The benzoyl and piperazine moieties contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Share a similar heterocyclic structure and exhibit comparable biological activities.
Indole Derivatives: Known for their diverse biological activities and structural similarity to triazole derivatives.
Uniqueness
Ethyl 4-[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring is particularly noteworthy for its ability to form stable complexes with metal ions and its potential as a pharmacophore .
Properties
IUPAC Name |
ethyl 4-[2-chloro-5-(1,2,4-triazol-4-yl)benzoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O3/c1-2-25-16(24)21-7-5-20(6-8-21)15(23)13-9-12(3-4-14(13)17)22-10-18-19-11-22/h3-4,9-11H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOKGFGBSIFGMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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